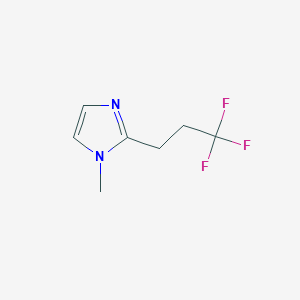
Phosphonodithioic acid, octyl-, S,S-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonodithioic acid, octyl-, S,S-diethyl ester is a chemical compound with the molecular formula C12H27O2PS2. It is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including agriculture, industry, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonodithioic acid, octyl-, S,S-diethyl ester typically involves the reaction of octyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphonodithioic acid. This intermediate is then esterified with diethyl sulfate to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through distillation or crystallization techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonodithioic acid, octyl-, S,S-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonodithioic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonodithioic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Phosphonodithioic acid, octyl-, S,S-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the formulation of lubricants, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonodithioic acid, octyl-, S,S-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphonodithioic acid, octyl-, S,S-diethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
651727-22-9 |
|---|---|
Molekularformel |
C12H27OPS2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
1-bis(ethylsulfanyl)phosphoryloctane |
InChI |
InChI=1S/C12H27OPS2/c1-4-7-8-9-10-11-12-14(13,15-5-2)16-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
AKRUQOZOMJZOTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(SCC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)

![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)




![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)
